molecular formula C22H22N6O4 B12003483 (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12003483
M. Wt: 434.4 g/mol
InChI Key: JUHYQYURUVGCBN-OEAKJJBVSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It’s a purine derivative with a hydrazine moiety and a phenoxyethyl group.
  • The structure consists of a purine core (similar to adenine and guanine) with additional substituents.
  • The (E)-8 indicates the geometry of the double bond.
  • The compound likely has interesting biological properties due to its hybrid structure.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
    • Researchers might explore variations of hydrazine coupling reactions, followed by functionalization of the purine core.
  • Chemical Reactions Analysis

      Oxidation: The compound could undergo oxidation at various positions (e.g., the methoxy group or the phenoxyethyl side chain).

      Reduction: Reduction of the hydrazine group could yield interesting intermediates.

      Substitution: The phenoxyethyl group could be substituted with other functional groups.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve peracids, while reduction could use hydrides.

      Major Products: Without experimental data, we can’t pinpoint exact products, but derivatives with modified substituents are likely.

  • Scientific Research Applications

      Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with enzymes, receptors, or nucleic acids.

      Medicine: Assessing its pharmacological properties, such as anticancer or antiviral activity.

      Industry: If scalable synthesis methods are developed, it could find applications in drug development or materials science.

  • Mechanism of Action

    • This requires experimental data, but we can speculate:

        Molecular Targets: It might interact with enzymes, receptors, or nucleic acids due to its hybrid structure.

        Pathways: It could affect cell signaling, metabolism, or gene expression.

  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other purine derivatives or hydrazine-containing compounds.

    Remember, this compound’s detailed investigation would require lab work and collaboration among chemists, biologists, and pharmacologists

    Properties

    Molecular Formula

    C22H22N6O4

    Molecular Weight

    434.4 g/mol

    IUPAC Name

    8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

    InChI

    InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+

    InChI Key

    JUHYQYURUVGCBN-OEAKJJBVSA-N

    Isomeric SMILES

    CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCOC4=CC=CC=C4

    Canonical SMILES

    CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4

    Origin of Product

    United States

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